Structural Uniqueness vs. Triazolothienopyrimidine UT-B Inhibitor 3k in Kidney Urea Transporter Context
The target compound is structurally unrelated to the triazolothienopyrimidine UT-B inhibitor 3k (IC50 = 23 nM mouse UT-B; 15 nM human UT-B) and to its parent lead 1 (IC50 = 25.1 nM) [1]. While 3k and 1 were optimized for metabolic stability in renal microsomes, no urea transporter inhibition data exists for the target trisubstituted urea. Therefore, any quantitative differentiation remains speculative pending direct testing.
| Evidence Dimension | UT-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Triazolothienopyrimidine 3k: IC50 = 23 nM (mouse UT-B), 15 nM (human UT-B); Lead 1: IC50 = 25.1 nM |
| Quantified Difference | Cannot be quantified |
| Conditions | Stopped-flow light scattering assay using mouse and human UT-B expressed in erythrocytes |
Why This Matters
Until direct assay data are generated, the compound cannot be prioritized over validated UT-B inhibitors like 3k for renal urea transport studies.
- [1] Anderson MO, Zhang J, Liu Y, Yao C, Phuan PW, Verkman AS. Nanomolar potency and metabolically stable inhibitors of kidney urea transporter UT-B. J Med Chem. 2012;55(12):5942-5950. View Source
